Source: Lykurim is derived from natural sources, particularly from certain plant species known for their medicinal properties. The specific plants and extraction methods can vary, but they often involve traditional herbal practices combined with modern extraction techniques.
Classification: Lykurim is classified as a secondary metabolite, which means it is not directly involved in the normal growth, development, or reproduction of organisms but plays a role in plant defense mechanisms and interactions with other organisms. Its classification may also include specifics such as flavonoids or alkaloids depending on its structural characteristics.
Methods: The synthesis of Lykurim can be approached through several methods:
Technical Details: Each method requires precise control over conditions such as temperature, pH, and reaction time to optimize yield and minimize by-products.
Structure: The molecular structure of Lykurim is characterized by specific functional groups that determine its reactivity and biological activity. Detailed structural analysis can be performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Data: The molecular formula and weight of Lykurim are essential for understanding its chemical behavior. For instance, if Lykurim has a molecular formula of C15H12O5, this information is critical for stoichiometric calculations in reactions involving this compound.
Reactions: Lykurim participates in various chemical reactions typical for secondary metabolites. These may include:
Technical Details: Understanding the kinetics and thermodynamics of these reactions is crucial for predicting how Lykurim behaves under different environmental conditions.
Process: The mechanism of action of Lykurim involves interaction with biological targets such as enzymes or receptors within cells. For instance, it may inhibit specific enzymes involved in metabolic pathways or modulate receptor activity related to signaling pathways.
Data: Experimental studies often utilize techniques such as enzyme assays or cell culture models to elucidate the precise mechanisms through which Lykurim exerts its effects.
Physical Properties:
Chemical Properties:
Relevant data on these properties can be obtained through standard laboratory tests and analyses.
Lykurim has several scientific uses across various fields:
Lykurim (Chemical Abstracts Service Registry Number 4148-16-7) is a chemically modified erythritol derivative with the systematic name 1,4-dideoxy-1,4-bis((2-hydroxyethyl)amino)erythritol 1,4-dimethanesulfonate ester. This bifunctional alkylating agent belongs to the chemical class of sulfonate esters characterized by the presence of two mesylate (methanesulfonate) groups linked through ethylamino bridges to a meso-erythritol backbone [3] [10]. The compound's molecular architecture enables covalent interactions with biological nucleophiles, positioning it as a potential chemotherapeutic agent targeting rapidly dividing cells. Its structural complexity arises from the presence of multiple chiral centers, with the (R,S)-isomer being the most well-documented configuration in scientific literature [10].
Table 1: Fundamental Chemical Identifiers of Lykurim
Chemical Property | Specification |
---|---|
IUPAC Name | 1,4-Dideoxy-1,4-bis((2-hydroxyethyl)amino)erythritol 1,4-dimethanesulfonate |
Molecular Formula | C₁₀H₂₄N₂O₈S₂ |
Molecular Weight | 364.48 g/mol |
CAS Registry Number | 4148-16-7 |
Primary Synonyms | Ritrosulfan; Dimesylerythritol; NSC-122402 [3] [10] |
The development trajectory of Lykurim emerged during the mid-20th century exploratory phase of anticancer alkylating agents, with initial references appearing in chemical literature circa 1960. Designated experimentally as R-74 in pharmacological studies, the compound was subsequently assigned the National Cancer Institute (NCI) identifier NSC-122402 during systematic anticancer screening initiatives [10]. The compound entered broader scientific discourse through the National Cancer Institute Screening Program in the 1980s, where its structural relationship to established alkylating agents prompted investigation of its potential antineoplastic properties. The designation "Lykurim" (also documented as "Lykurim") emerged as a proprietary identifier in European pharmacological literature, though precise commercial development milestones remain undocumented in publicly accessible scientific sources [3]. Throughout its research history, Lykurim has been characterized primarily through chemical toxicology databases and mutagenicity screening programs rather than clinical development pathways.
Table 2: Historical Research Milestones for Lykurim
Timeframe | Developmental Context | Research Focus |
---|---|---|
1960s | Initial Synthesis | Chemical characterization and preclinical screening |
1980s | NCI Screening Program | Anticancer potential evaluation |
1983 | Genetic Toxicology Studies | Mutagenicity profiling [10] |
1986 | Acute Toxicology Assessment | Rodent LD₅₀ determination [10] |
Despite limited clinical translation, Lykurim maintains relevance in contemporary chemical research as a model bifunctional alkylating agent with distinctive molecular geometry. The spatial orientation of its dual mesylate groups enables crosslinking studies of biomolecular interactions, particularly in DNA alkylation research [10]. Its erythritol-derived scaffold presents unique structure-activity relationship considerations compared to conventional nitrogen mustards or nitrosoureas, offering alternative steric and electronic parameters for covalent binding. Recent investigations focus on Lykurim as a chemical probe for studying: (1) nucleophile specificity patterns in alkylation reactions; (2) structure-toxicity relationships of polyfunctional sulfonates; and (3) molecular mechanisms underlying mutagenicity responses in bacterial and mammalian test systems [10]. The compound's capacity to induce sister chromatid exchanges in hamster cells at nanomolar concentrations (1300 ng/L) suggests potent DNA-modifying activity worthy of continued mechanistic investigation [10].
Contemporary research objectives focus primarily on elucidating Lykurim's fundamental chemical and biological properties rather than therapeutic development. Primary research aims include:
The exclusionary scope encompasses avoidance of: (1) pharmacological formulation development; (2) human safety assessment; (3) therapeutic efficacy evaluation; and (4) dosage optimization studies. Current investigations remain strictly confined to chemical characterization and in vitro mechanistic analyses utilizing bacterial and mammalian cellular models [10].
Table 3: Comprehensive Nomenclature for Lykurim
Nomenclature Type | Designation |
---|---|
Systematic Chemical Name | 1,4-Dideoxy-1,4-bis((2-hydroxyethyl)amino)erythritol 1,4-dimethanesulfonate |
Common Research Synonyms | Ritrosulfan; Dimesylerythritol; R 74 base |
IUPAC Recognized Variant | 3,14-Dioxa-2,15-dithia-6,11-diazahexadecane-8,9-diol, 2,2,15,15-tetraoxide, (R,S)- |
Pharmaceutical Code | NSC-122402 |
Registry Identifiers | CAS 4148-16-7; RTECS KF2305000 [10] |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7